4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile
Overview
Description
4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile is an organic compound with the molecular formula C({13})H({7})F({3})N({2})O It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a benzonitrile moiety via an ether linkage
Mechanism of Action
Mode of Action
The spatial configuration of the carbon atoms connected to the trifluoromethyl group may also play a crucial role in its activity .
Biochemical Pathways
Compounds with similar structures have been known to affect various signaling pathways . More research is needed to elucidate the exact pathways and their downstream effects.
Pharmacokinetics
Its physicochemical properties suggest that it might have high gi absorption and could be bbb permeant . Its lipophilicity, as indicated by its Log Po/w value, suggests that it might have good bioavailability .
Result of Action
Compounds with similar structures have been known to exhibit fungicidal activity when the carbon atom is in s configuration .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include temperature, pH, and the presence of other molecules in the environment. The compound is recommended to be stored in a dry, room temperature environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 5-(trifluoromethyl)pyridine, is synthesized through a halogenation reaction, where a trifluoromethyl group is introduced to the pyridine ring.
Etherification Reaction: The pyridine intermediate is then reacted with 4-hydroxybenzonitrile in the presence of a base such as potassium carbonate (K(_2)CO(_3)) and a suitable solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the formation of the ether linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).
Substitution: Nucleophilic substitution reactions can occur at the benzonitrile moiety, where nucleophiles such as amines or thiols replace the nitrile group.
Common Reagents and Conditions
Oxidation: KMnO(_4) in acidic or basic medium.
Reduction: LiAlH(_4) in anhydrous ether.
Substitution: Ammonia (NH(_3)) or thiols in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted benzonitriles or benzylamines.
Scientific Research Applications
4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzaldehyde
- 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzoic acid
- 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzylamine
Uniqueness
Compared to similar compounds, 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile is unique due to its nitrile group, which imparts distinct reactivity and potential for further functionalization. The presence of the trifluoromethyl group also enhances its chemical stability and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2O/c14-13(15,16)10-3-6-12(18-8-10)19-11-4-1-9(7-17)2-5-11/h1-6,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRJCIVGKWLASQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=NC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352161 | |
Record name | 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-01-7 | |
Record name | 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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